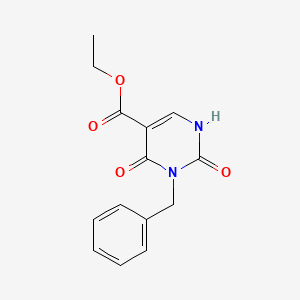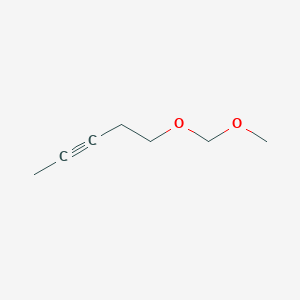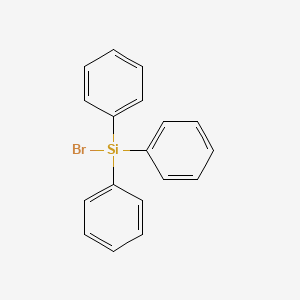
2-(3-Chlorobenzamido)-3-(1H-indol-3-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-[(3-chlorobenzoyl)amino]-3-(1H-indol-3-yl)- is a complex organic compound that features both an indole and a benzoyl group. The indole nucleus is a significant heterocyclic system found in many natural products and pharmaceuticals due to its diverse biological activities . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 2-Propenoic acid, 2-[(3-chlorobenzoyl)amino]-3-(1H-indol-3-yl)- typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the correct formation of the desired product . Industrial production methods may vary, but they generally follow similar principles with optimization for large-scale synthesis.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole nucleus can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzoyl group or other functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole nucleus.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Propenoic acid, 2-[(3-chlorobenzoyl)amino]-3-(1H-indol-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing biological processes. The benzoyl group may also play a role in its activity, potentially affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds include other indole derivatives and benzoyl-containing molecules. For example:
Indole-3-acetic acid: A plant hormone with similar structural features.
Benzoyl peroxide: A compound with a benzoyl group used in acne treatment.
What sets 2-Propenoic acid, 2-[(3-chlorobenzoyl)amino]-3-(1H-indol-3-yl)- apart is its unique combination of the indole and benzoyl groups, which may confer distinct biological activities and chemical properties .
Propriétés
Numéro CAS |
101966-78-3 |
|---|---|
Formule moléculaire |
C18H13ClN2O3 |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
2-[(3-chlorobenzoyl)amino]-3-(1H-indol-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C18H13ClN2O3/c19-13-5-3-4-11(8-13)17(22)21-16(18(23)24)9-12-10-20-15-7-2-1-6-14(12)15/h1-10,20H,(H,21,22)(H,23,24) |
Clé InChI |
FXAPIYFCPDBERV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C=C(C(=O)O)NC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)





![4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14066004.png)
![tert-Butyl (3R)-3-[(4-bromobenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14066005.png)


![(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14066010.png)
![2-[(3,4-Dimethoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B14066024.png)


